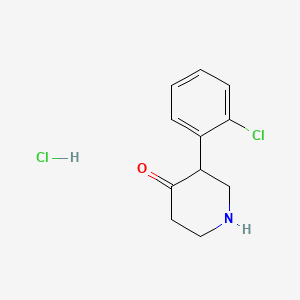

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a piperidinone ring substituted with a 2-chlorophenyl group. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Chlorophenyl)-4-piperidinol: A related compound with a hydroxyl group instead of a ketone.

3-(2-Chlorophenyl)-4-piperidinecarboxylic acid: A derivative with a carboxylic acid group.

2-Chlorobenzoylpiperidine: A precursor in the synthesis of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride.

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the 2-chlorophenyl group and the piperidinone ring imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidinone ring substituted with a 2-chlorophenyl group. It is synthesized through the reaction of 2-chlorobenzoyl chloride with piperidine, typically in the presence of a base like triethylamine. This process yields the hydrochloride salt form, which is crucial for its stability and solubility in biological assays.

Antimicrobial Properties

This compound has shown promising antimicrobial activity . Research indicates that it possesses moderate to good inhibitory effects against various microbial strains. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB231) and pancreatic (PC3) cancer cells. The mode of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways, including those involving topoisomerase IIα .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways that lead to apoptosis in cancer cells .

Study on Anticancer Activity

In a study evaluating various piperidinone derivatives, this compound was found to exhibit IC50 values lower than 1000 nM against ACC1 and ACC2 enzymes, indicating strong inhibitory activity. Moreover, it showed low cytotoxicity against normal human embryonic lung fibroblast cells, suggesting a favorable safety profile for potential therapeutic use .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it effectively inhibited growth at concentrations significantly lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| 3-(2-Chlorophenyl)-4-piperidinone HCl | Anticancer | <1000 | Low cytotoxicity against HELF cells |

| 3-(2-Chlorophenyl)-4-piperidinol | Moderate anticancer | >1000 | Hydroxyl derivative |

| 3-(2-Chlorophenyl)-4-piperidinecarboxylic acid | Antimicrobial | - | Related structure with different activity |

Propriétés

IUPAC Name |

3-(2-chlorophenyl)piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO.ClH/c12-10-4-2-1-3-8(10)9-7-13-6-5-11(9)14;/h1-4,9,13H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJMGSQRUFSIAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C2=CC=CC=C2Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425366-60-4 |

Source

|

| Record name | 4-Piperidinone, 3-(2-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425366-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.